5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-19(24)15-12-20-22-17(14-9-5-2-6-10-14)11-16(21-18(15)22)13-7-3-1-4-8-13/h1-12H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUWTJDQENNHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C(C=NN23)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 5-amino-3-carboethoxy-1H-pyrazole with chalcones. This reaction is often mediated by a heterogeneous catalyst such as NaF/alumina and conducted under solvent-free conditions. The final product is obtained after the removal of hydrogen using Na2S2O8 .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to enhance yield and purity, as well as employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Due to the limited information available within the search results, a comprehensive article focusing solely on the applications of "5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid" including comprehensive data tables and well-documented case studies, cannot be composed. However, the search results do provide some information regarding this compound and related compounds.
This compound is a specialty chemical product for proteomics research . Sigma-Aldrich and Santa Cruz Biotechnology offer it for purchase . The molecular formula is C19H13N3O2, and the molecular weight is 315.33 .
Other pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potential therapeutic applications:
- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Modulation: Substituted pyrazolo[1,5-a]pyrimidines can modulate the activity of 11β-HSD1, which is beneficial in treating diseases like metabolic syndrome . The metabolic syndrome is characterized by insulin resistance, dyslipidemia, obesity, and hypertension, increasing the risk of cardiovascular diseases and type 2 diabetes .
- Anti-tuberculosis activity: Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been identified as a potential antituberculosis lead compound through high-throughput whole-cell screening . Further exploration of this scaffold led to the identification of key features of the pharmacophore and substantial improvements in antitubercular activity . The mechanism of action of these compounds was not related to cell-wall biosynthesis, isoprene biosynthesis, or iron uptake .
Mechanism of Action
The mechanism of action of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring structure allows it to bind effectively to these targets, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Phenyl vs. Methyl Substitutions: The diphenyl derivative exhibits higher molecular weight and hydrophobicity compared to the dimethyl analogue (315.33 vs.
Carboxylic Acid vs. Carboxamide/Ester Derivatives :
- The carboxylic acid group enables metal coordination (e.g., Mn²⁺ complexes) for catalytic or structural studies , whereas carboxamide derivatives (e.g., compound 7a in ) demonstrate superior anticancer activity due to enhanced hydrogen bonding with biological targets .
- Ethyl ester derivatives (e.g., CAS 895764-31-5) improve membrane permeability but require hydrolysis to the free acid for activity .
Electron-Withdrawing Groups (EWGs) :
- Trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups at position 7 increase metabolic stability and modulate electronic properties, as seen in derivatives from and . These groups enhance binding to enzymes like glucocerebrosidase .
Amino and Methoxy Modifications: 2,4-Dimethoxyphenylamino substituents (e.g., compound 7a) significantly boost anticancer activity, likely due to π-stacking and hydrogen-bonding interactions with kinase domains .
Biological Activity
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number: 352208-55-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the modulation of specific enzyme pathways. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₉H₁₃N₃O₂
- Molecular Weight: 315.33 g/mol
- Purity: >97%
- Hazard Classification: Irritant
One of the primary biological activities attributed to this compound is its role as a modulator of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is crucial in the metabolism of glucocorticoids and plays a significant role in metabolic syndrome and related disorders. The compound's ability to inhibit or modulate this enzyme suggests potential therapeutic applications in conditions such as obesity, diabetes, and hypertension .
1. Anti-inflammatory Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of 11β-HSD1 may contribute to reducing chronic inflammation associated with metabolic disorders .
2. Anticancer Potential
The compound has been studied for its effects on multidrug resistance in cancer cells. For instance, derivatives have shown to inhibit the activity of MRP1 , a protein associated with drug resistance in various cancers. This suggests that this compound could enhance the efficacy of conventional chemotherapeutic agents .
Study on Metabolic Syndrome
In a study examining the effects of pyrazolo[1,5-a]pyrimidine derivatives on metabolic syndrome, researchers found that these compounds significantly reduced glucose levels and improved insulin sensitivity in animal models. The modulation of 11β-HSD1 was highlighted as a key mechanism behind these effects .
Cancer Resistance Mechanism
A study focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines demonstrated that certain derivatives could effectively reverse drug resistance in MRP1-overexpressing cancer cell lines. The findings suggest that these compounds could be developed into adjunct therapies for resistant cancer types .
Data Summary Table
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Inhibition of 11β-HSD1 | Modulation of glucocorticoid metabolism | Treatment for metabolic syndrome |
| Anti-inflammatory effects | Inhibition of inflammatory pathways | Management of chronic inflammatory diseases |
| Anticancer activity | Inhibition of MRP1 | Enhancing efficacy of chemotherapy |
Q & A
Q. What are the best practices for resolving conflicting NMR assignments in densely substituted analogs?
- 2D NMR techniques : HSQC and HMBC correlate protons with carbons to resolve overlapping signals.
- Isotopic labeling : Synthesize deuterated analogs to simplify spectra in crowded regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
